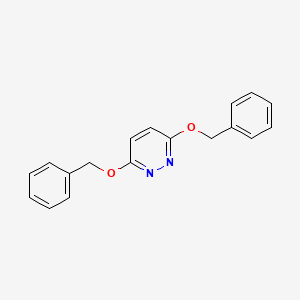

3,6-Bis(benzyloxy)pyridazine

CAS No.: 4603-62-7

Cat. No.: VC7975908

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4603-62-7 |

|---|---|

| Molecular Formula | C18H16N2O2 |

| Molecular Weight | 292.3 |

| IUPAC Name | 3,6-bis(phenylmethoxy)pyridazine |

| Standard InChI | InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-18(20-19-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |

| Standard InChI Key | ZGKRPSZFVMBILV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=NN=C(C=C2)OCC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=NN=C(C=C2)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

3,6-Bis(benzyloxy)pyridazine (C₁₈H₁₆N₂O₂) is a bicyclic aromatic compound comprising a pyridazine core substituted with benzyloxy groups at positions 3 and 6. The pyridazine ring, a six-membered di-aza heterocycle, confers electron-deficient properties, while the benzyloxy substituents introduce steric bulk and lipophilicity. The molecular structure is defined by the following attributes:

| Property | Value |

|---|---|

| CAS Number | 3605-12-7 |

| Molecular Formula | C₁₈H₁₆N₂O₂ |

| Molecular Weight | 292.33 g/mol |

| Substituents | Benzyloxy groups at C3 and C6 |

The compound’s planar pyridazine ring facilitates π-π stacking interactions, while the benzyloxy groups enhance solubility in organic solvents .

Synthesis and Structural Elucidation

The synthesis of 3,6-bis(benzyloxy)pyridazine typically involves nucleophilic substitution reactions on halogenated pyridazine precursors. A plausible route, inferred from analogous pyridazine syntheses , proceeds as follows:

-

Chlorination of Pyridazine Precursors: Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate (a common intermediate in pyridazine chemistry) undergoes chlorination using phosphorus oxychloride (POCl₃) to yield dichloropyridazine derivatives .

-

Benzyloxy Substitution: The chlorine atoms at positions 3 and 6 are displaced by benzyloxy groups via reaction with benzyl alcohol in the presence of a base (e.g., potassium carbonate) .

This method aligns with strategies for synthesizing disubstituted pyridazines, where halogen atoms serve as leaving groups for nucleophilic aromatic substitution . Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), though specific spectral data for this compound remain unpublished.

Physicochemical and Drug-Likeness Properties

While experimental data for 3,6-bis(benzyloxy)pyridazine are sparse, its properties can be extrapolated from related pyridazines :

-

Lipophilicity: The benzyloxy groups increase logP values, enhancing membrane permeability but potentially reducing aqueous solubility.

-

Thermal Stability: Pyridazines with aryloxy substituents exhibit decomposition temperatures above 200°C, suggesting moderate thermal stability .

-

Hydrogen Bonding: The pyridazine nitrogen atoms and ether oxygen atoms act as hydrogen bond acceptors, influencing interactions with biological targets .

Drug-likeness parameters (e.g., Lipinski’s Rule of Five) for this compound remain unvalidated, though its molecular weight (292.33 g/mol) and moderate polarity suggest favorable pharmacokinetic potential .

Applications in Materials Science

Pyridazine derivatives are employed in coordination polymers and metal-organic frameworks (MOFs) . For example, 3,6-bis(benzimidazol-1-yl)pyridazine forms Mn(II) and Ni(II) complexes with distinct magnetic properties (e.g., antiferromagnetic coupling) . While 3,6-bis(benzyloxy)pyridazine lacks coordinating benzimidazole groups, its ether linkages may facilitate interactions with alkali metals, suggesting utility in supramolecular chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume